molecular formula C36H54CoN2O2 B13529616 (R,R)-(-)-N,N\'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

(R,R)-(-)-N,N\'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)

Cat. No.: B13529616
M. Wt: 605.8 g/mol
InChI Key: PCZWNUHBFITYKI-UHFFFAOYSA-N
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Description

14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene is a complex organometallic compound featuring a cobalt center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene involves multiple steps. The process typically starts with the preparation of the ligand, followed by the coordination of the cobalt ion. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organometallic synthesis, including the use of automated reactors and stringent control of reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve ligands such as phosphines or amines .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a cobalt(III) complex, while reduction would regenerate the cobalt(II) state .

Scientific Research Applications

14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene involves its ability to undergo redox reactions. The cobalt center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity and potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14,16,22,24-tetra-tert-butyl-18,20-dioxa-3,10-diaza-19-cobaltatetracyclo[19.4.0.0{4,9}.0{12,17}]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene stands out due to its specific ligand arrangement and the stability of its cobalt center. This stability makes it particularly effective in catalytic applications and potential therapeutic uses .

Properties

Molecular Formula

C36H54CoN2O2

Molecular Weight

605.8 g/mol

IUPAC Name

cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol

InChI

InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;

InChI Key

PCZWNUHBFITYKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co]

Origin of Product

United States

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